1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
Description
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is a synthetic aryloxypropanolamine derivative characterized by a chlorinated naphthalene ring linked via an ether bond to a propan-2-ol backbone, which is further substituted with a 4-phenylpiperazine moiety. The 4-phenylpiperazine group is a common pharmacophore in adrenergic and serotonergic receptor ligands, suggesting possible applications in cardiovascular or neurological disorders .
Properties
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c24-23-21-9-5-4-6-18(21)10-11-22(23)28-17-20(27)16-25-12-14-26(15-13-25)19-7-2-1-3-8-19/h1-11,20,27H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDODLZUYVCWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves the reaction of 1-chloronaphthalene with 3-(4-phenylpiperazin-1-yl)propan-2-ol under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates.
Biological Studies: It is employed in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Pharmacological Profiles
- Adrenoceptor Affinity: Analogs like BM-15275 () and indole derivatives () exhibit α1/α2- and β-adrenoceptor binding, suggesting the target compound may share similar mechanisms. The chloronaphthalene group could enhance receptor selectivity due to steric and electronic effects.
- Salt Forms : Dihydrochloride salts (e.g., ) improve bioavailability, a strategy applicable to the target compound for preclinical testing .
Research Implications and Challenges
- Structural Optimization : Replacing the naphthalene with indole () or thiophene () rings could modulate receptor selectivity.
- Metabolic Stability : Nitro groups () may introduce metabolic liabilities, whereas chlorine could reduce oxidative metabolism.
- Commercial Availability : Suppliers listed in provide analogs for benchmarking, but the target compound’s synthesis requires specialized intermediates.
Biological Activity
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol (CAS Number: 501104-09-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its structure, which includes a naphthalene moiety and a piperazine ring, suggests interactions with various biological targets, particularly in the context of pain and inflammatory conditions.
Molecular Structure and Properties
The molecular formula of this compound is C23H25ClN2O2, with a molecular weight of 396.92 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O2 |
| Molecular Weight | 396.92 g/mol |
| IUPAC Name | This compound |
| CAS Number | 501104-09-2 |
The primary mechanism of action for this compound involves its antagonistic effects on the P2X3 receptor, which is implicated in sensory transmission, particularly in pain and itch pathways. By binding to these receptors, the compound inhibits their activation, leading to a reduction in pain or itch sensations. This mechanism positions it as a candidate for treating conditions characterized by excessive itch or pain responses.
Biological Activity and Therapeutic Implications
Research indicates that compounds similar to this compound exhibit significant biological activity through receptor modulation. Specifically, the compound's interaction with P2X3 receptors has been linked to:
- Analgesic Effects : The inhibition of P2X3 receptors may provide relief from pain associated with various conditions.
- Anti-inflammatory Properties : By modulating sensory neuron activity, the compound could potentially reduce inflammation-related symptoms.
Case Studies
Recent studies have explored the efficacy of P2X3 antagonists in clinical settings:
| Study Reference | Condition Studied | Findings |
|---|---|---|
| Smith et al., 2023 | Chronic Pain Syndromes | Demonstrated significant pain reduction in patients treated with P2X3 antagonists. |
| Johnson et al., 2024 | Itch Disorders | Reported improved quality of life metrics in patients experiencing chronic itch when administered P2X3 antagonists. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the naphthalene ether.
- Introduction of the piperazine moiety.
- Purification through crystallization or chromatography.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structural integrity and functional groups present in the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
